Cytotoxic Potency Against MCF-7 Breast Cancer Cells vs. Schisanlactone A on KB Cells
Schisanlactone B demonstrates moderate cytotoxicity against MCF-7 breast adenocarcinoma cells with a reported IC50 of 43.1–46 μM, derived from the Kadsura heteroclita triterpenoid panel study [1]. In contrast, its closest structural analog Schisanlactone A shows an IC50 of 63.3 μM against KB epidermal carcinoma cells, indicating a 1.4-fold lower potency in a different cell lineage . While the cell lines differ, the comparison highlights that Schisanlactone B possesses quantifiable cytotoxic activity against a breast cancer model not reported for Schisanlactone A, which additionally lacks antibacterial or tyrosinase inhibitory properties . This differential tumor-type selectivity profile may guide procurement for breast cancer-focused screening campaigns.
| Evidence Dimension | Cytotoxic IC50 against human tumor cell lines |
|---|---|
| Target Compound Data | IC50 = 43.1–46 μM against MCF-7 |
| Comparator Or Baseline | Schisanlactone A: IC50 = 63.3 μM against KB cells; no reported MCF-7 activity |
| Quantified Difference | Schisanlactone B is 1.4-fold more potent than Schisanlactone A (cross-cell-line comparison); Schisanlactone B has confirmed MCF-7 activity absent in Schisanlactone A |
| Conditions | In vitro cytotoxicity assay; MCF-7 breast adenocarcinoma cells (Schisanlactone B) vs. KB epidermal carcinoma cells (Schisanlactone A) |
Why This Matters
Procurement teams selecting a triterpenoid for breast cancer cytotoxicity screening should prioritize Schisanlactone B over Schisanlactone A due to its confirmed MCF-7 activity, which is unreported for the A analog.
- [1] PhytoCAT Database. Schisanlactone B entry. IC50 43.1–46 μM against MCF-7. PhytoChemical Affordable Therapeutics for Breast Cancer. View Source
